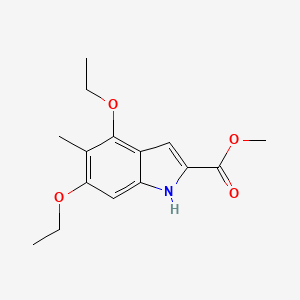

methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate

CAS No.: 887361-18-4

Cat. No.: VC2518825

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887361-18-4 |

|---|---|

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C15H19NO4/c1-5-19-13-8-11-10(14(9(13)3)20-6-2)7-12(16-11)15(17)18-4/h7-8,16H,5-6H2,1-4H3 |

| Standard InChI Key | JPSDHBDRJRCCMU-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=C2C=C(NC2=C1)C(=O)OC)OCC)C |

| Canonical SMILES | CCOC1=C(C(=C2C=C(NC2=C1)C(=O)OC)OCC)C |

Introduction

Chemical Structure and Properties

Structural Features

Methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate consists of an indole core with four substituents strategically positioned around the bicyclic structure. The indole scaffold itself comprises a benzene ring fused to a pyrrole ring, creating a nitrogen-containing heterocycle with distinct electronic properties. The compound's structure includes:

-

A methyl carboxylate group at position 2, which introduces an electron-withdrawing character and provides a reactive site for further modifications

-

Two ethoxy groups at positions 4 and 6, which contribute to increased lipophilicity and potential hydrogen-bonding interactions

-

A methyl group at position 5, which can influence the electronic distribution within the aromatic system

-

The characteristic N-H group of the indole core, which can participate in hydrogen bonding and acid-base reactions

Molecular Properties

Based on extrapolation from closely related compounds, methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate is expected to have a molecular formula of C₁₅H₁₉NO₄ and a molecular weight of approximately 277.32 g/mol. This estimation is derived from the molecular weight of methyl 4,6-diethoxy-1H-indole-2-carboxylate (263.29 g/mol) , with the addition of a methyl group at position 5.

The physical and chemical properties of this compound can be predicted based on its structure and comparison with similar indole derivatives. The compound is expected to exhibit moderate lipophilicity, with an estimated XLogP3-AA value between 3.0-3.5, slightly higher than the value of 2.9 reported for methyl 4,6-diethoxy-1H-indole-2-carboxylate . This lipophilicity profile suggests potential membrane permeability, an important factor for drug-like molecules.

Comparative Analysis of Related Indole Derivatives

Table 1 provides a comparative analysis of methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate with structurally related compounds, highlighting similarities and differences in their molecular properties.

The compound is expected to have one hydrogen bond donor (the N-H group) and four hydrogen bond acceptors (the oxygen atoms in the ethoxy and carboxylate groups) . The number of rotatable bonds is estimated to be 6-7, based on the 6 rotatable bonds reported for methyl 4,6-diethoxy-1H-indole-2-carboxylate . These properties contribute to the compound's potential interactions with biological macromolecules and its pharmacokinetic profile.

Synthesis Methodologies

Fischer Indole Synthesis

The Fischer indole synthesis represents one of the most versatile and widely employed methods for preparing substituted indoles. This approach could be adapted for the synthesis of methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate by utilizing appropriately substituted starting materials . The reaction typically involves the condensation of a phenylhydrazine derivative with an aldehyde or ketone, followed by a-sigmatropic rearrangement and cyclization under acidic conditions.

For the synthesis of methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate, the reaction would require a phenylhydrazine bearing ethoxy groups at positions 3 and 5, along with a methyl group at position 4. The carbonyl component would need to provide the methyl carboxylate functionality at position 2 of the resulting indole. The synthesis would proceed through several steps, including hydrazone formation, rearrangement, cyclization, and aromatization to yield the desired indole product.

Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel indole synthesis offers an alternative route for preparing functionalized indoles. This method has been successfully applied to synthesize similar compounds such as methyl 5,7-dimethoxyindole-2-carboxylate . The synthesis begins with an appropriately substituted benzaldehyde, which undergoes condensation with a glycine ester derivative to form an azidocinnamate intermediate. Thermal decomposition of this azide leads to a nitrene, which undergoes C-H insertion to form the indole ring.

For methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate, the synthesis would start with 3,5-diethoxy-4-methylbenzaldehyde, which would react with azidoacetic acid methyl ester to form the corresponding azidocinnamate. Thermolysis of this intermediate would then yield the desired indole derivative. This approach offers the advantage of allowing precise control over the substitution pattern on the indole ring.

Modified Bischler Synthesis

A modified Bischler synthesis involving a carbenoid N-H insertion reaction has been reported for the preparation of related indole derivatives . This method could potentially be adapted for synthesizing methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate. The synthesis would involve the reaction of an appropriately substituted aniline with a diazo compound derived from a methyl acetate derivative, followed by cyclization to form the indole ring.

This approach has been utilized for the synthesis of methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate, which shares some structural similarities with our target compound . The key advantage of this method is its compatibility with various functional groups, allowing for the incorporation of the required ethoxy and methyl substituents at specific positions.

Chemical Reactivity and Transformations

Ester Hydrolysis and Modification

The methyl carboxylate group at position 2 of methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate represents a key functional group that can undergo various transformations. Hydrolysis of this ester under basic or acidic conditions would yield 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid . This transformation could be particularly important for modifying the compound's physicochemical properties, such as solubility and binding affinity to potential biological targets.

The carboxylic acid resulting from ester hydrolysis could serve as a versatile intermediate for further derivatization. For example, it could be converted to amides, esters with different alcohol components, or reduced to the corresponding alcohol. These modifications would allow for the fine-tuning of the compound's properties for specific applications in medicinal chemistry.

N-H Functionalization

The N-H group of the indole core represents another site for potential chemical modification. N-alkylation or N-acylation could be employed to introduce additional functional groups at this position, altering the compound's electronic properties and potentially its biological activity. Similar indole derivatives have been shown to participate in hydrogen bonding networks through the N-H group, as observed in the crystal structure of methyl 5,6-dimethoxy-1H-indole-2-carboxylate .

N-functionalization could also affect the compound's planarity, which might be important for its interaction with biological targets. In related compounds, the indole ring system has been found to be very nearly planar, with minimal deviations from the mean plane . Modifications at the N-H position could potentially alter this planar geometry, providing a means to modulate the compound's binding characteristics.

Biological and Pharmaceutical Relevance

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate and related compounds is crucial for rational drug design. Systematic modifications of the basic structure could provide valuable insights into which structural features are essential for specific biological activities.

For example, comparison with compounds like methyl 4,6-diethoxy-1H-indole-2-carboxylate (lacking the 5-methyl group) or 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate (with a free carboxylic acid instead of a methyl ester) could reveal the impact of these specific functional groups on biological activity. Similarly, replacing the ethoxy groups with other alkoxy substituents or introducing additional functional groups at unsubstituted positions could generate a series of analogs with diverse properties.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for the structural characterization of methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate. The expected ¹H NMR spectrum would display several characteristic signals:

-

A singlet for the N-H proton of the indole ring, typically appearing at δ 8.5-9.5 ppm

-

A singlet for the C3-H proton of the indole ring at approximately δ 7.0-7.5 ppm

-

A singlet for the C7-H proton at around δ 6.5-7.0 ppm

-

A singlet for the 5-methyl group at approximately δ 2.2-2.5 ppm

-

A singlet for the methyl ester group at around δ 3.8-4.0 ppm

-

Two quartets and two triplets for the ethoxy groups (CH₂ and CH₃, respectively) at δ 4.0-4.2 ppm (quartets) and δ 1.4-1.6 ppm (triplets)

The ¹³C NMR spectrum would show signals for all 15 carbon atoms, including the carbonyl carbon of the ester (δ ~160-165 ppm), the aromatic carbons of the indole ring (δ ~100-150 ppm), and the aliphatic carbons of the methyl and ethoxy groups (δ ~10-65 ppm).

Infrared Spectroscopy

Infrared (IR) spectroscopy would provide valuable information about the functional groups present in methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate. Key absorption bands would include:

-

N-H stretching of the indole ring at approximately 3300-3500 cm⁻¹

-

C-H stretching of aromatic and aliphatic groups at 2850-3100 cm⁻¹

-

C=O stretching of the ester carbonyl at 1700-1750 cm⁻¹

-

C=C stretching of the aromatic rings at 1400-1600 cm⁻¹

-

C-O stretching of the ester and ethoxy groups at 1000-1300 cm⁻¹

These spectral features would confirm the presence of the key functional groups in the molecule and provide a fingerprint for compound identification.

Mass Spectrometry

Mass spectrometry would be valuable for confirming the molecular weight and formula of methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate. The expected molecular ion peak would appear at m/z 277, corresponding to the calculated molecular weight. Fragment ions might include those resulting from the loss of the methyl group from the ester (m/z 262), cleavage of one or both ethoxy groups, and other characteristic fragmentations of the indole core.

High-resolution mass spectrometry would provide the exact mass of the compound, allowing for confirmation of its molecular formula. This data, combined with NMR and IR spectroscopy, would provide comprehensive structural characterization of the compound.

X-ray Crystallography

X-ray crystallography, if suitable crystals could be obtained, would provide definitive information about the three-dimensional structure of methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate. Based on the crystal structure of related compounds such as methyl 5,6-dimethoxy-1H-indole-2-carboxylate, the molecule is expected to be nearly planar . The maximum deviation of any non-hydrogen atom from the mean plane of the indole ring in similar compounds has been reported to be around 0.12 Å .

X-ray analysis could also reveal potential intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and π-stacking interactions between indole rings, which have been observed in related compounds . These interactions might provide insights into the compound's potential binding modes with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume